molecular formula C23H19N3O2 B3436680 1,1'-(2,6-pyridinediyldicarbonyl)diindoline

1,1'-(2,6-pyridinediyldicarbonyl)diindoline

Cat. No. B3436680
M. Wt: 369.4 g/mol
InChI Key: VLNDXUIZSQMNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(2,6-pyridinediyldicarbonyl)diindoline, also known as PDI, is a fluorescent dye that has been widely used in scientific research applications. PDI is a heterocyclic compound that contains a pyridine ring and two indole rings. Its unique structure makes it an excellent fluorescent probe for studying biological systems.

Mechanism of Action

The mechanism of action of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline involves its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline's fluorescence properties arise from its ability to absorb light energy and emit it at a longer wavelength. This property allows 1,1'-(2,6-pyridinediyldicarbonyl)diindoline to be used as a fluorescent probe to study biological systems.
Biochemical and Physiological Effects:
1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of biological molecules. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline's fluorescence properties allow it to be used as a non-invasive tool for studying biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in lab experiments include its high solubility in organic solvents, its ability to interact with biological molecules through non-covalent interactions, and its non-toxic nature. The limitations of using 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in lab experiments include its limited ability to penetrate cell membranes and its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are several future directions for the use of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in scientific research. One direction is the development of new 1,1'-(2,6-pyridinediyldicarbonyl)diindoline derivatives with improved fluorescence properties and cell-penetrating abilities. Another direction is the use of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in vivo to study biological systems in living organisms. Additionally, 1,1'-(2,6-pyridinediyldicarbonyl)diindoline could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.

Scientific Research Applications

1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been widely used as a fluorescent probe in scientific research applications. Its fluorescence properties make it an excellent tool for studying biological systems such as DNA, RNA, proteins, and cells. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been used to study DNA conformational changes, protein-protein interactions, and cell membrane dynamics.

properties

IUPAC Name

[6-(2,3-dihydroindole-1-carbonyl)pyridin-2-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22(25-14-12-16-6-1-3-10-20(16)25)18-8-5-9-19(24-18)23(28)26-15-13-17-7-2-4-11-21(17)26/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNDXUIZSQMNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NC(=CC=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.